4,4'-Dibromo-4''-phenyltriphenylamine
Description
Significance of Triphenylamine (B166846) Core Structures in Organic Electronics and Photonics
Triphenylamine (TPA) and its derivatives are characterized by a unique propeller-like molecular structure with a central nitrogen atom bonded to three phenyl rings. This configuration imparts several advantageous properties crucial for organic electronics. The non-planar structure of TPA helps to suppress intermolecular interactions and crystallization, leading to the formation of stable amorphous films with high glass transition temperatures. This morphological stability is vital for the longevity and reliability of electronic devices.
From an electronic standpoint, the nitrogen atom's lone pair of electrons is delocalized across the three phenyl rings, creating an electron-rich system. This results in a low ionization potential and excellent hole-transporting capabilities, making TPA derivatives exceptional candidates for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). numberanalytics.comdergipark.org.tr The ease with which TPA can be oxidized to form stable radical cations is a key factor in its charge-carrying function. mdpi.com Furthermore, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be readily tuned by introducing various substituents to the phenyl rings, allowing for precise control over the material's function within a device. nih.govresearchgate.net
Overview of Halogenated Triphenylamine Architectures and Their Research Prominence
The introduction of halogen atoms, such as bromine, onto the triphenylamine framework is a strategic approach to further modify its properties. Halogenation can influence the electronic structure, solubility, and reactivity of the TPA molecule. The electron-withdrawing nature of halogen atoms can lower the HOMO energy level, which can be beneficial for improving the injection of holes from the anode and enhancing the open-circuit voltage in solar cells.
Moreover, the presence of bromine atoms provides reactive sites for further chemical modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling. This makes halogenated TPAs, like 4,4'-Dibromo-4''-phenyltriphenylamine, valuable intermediates in the synthesis of more complex and functional molecules, including conjugated polymers and dendrimers for a variety of optoelectronic applications. ekb.eg Research has shown that the incorporation of halogenated TPA units can lead to materials with enhanced thermal stability and specific photophysical properties.
Rationale for Focusing on this compound within the Field
This compound stands out as a particularly important compound for several reasons. Its chemical structure, featuring two bromine atoms and a phenyl group attached to the TPA core, offers a unique combination of properties and synthetic versatility. The phenyl group can enhance the thermal stability and solubility of the molecule, while the two bromine atoms serve as handles for creating extended conjugated systems.
This compound serves as a critical building block for the synthesis of a wide array of advanced materials. By reacting the bromine atoms, researchers can construct polymers and small molecules with tailored electronic and optical properties for applications in OLEDs, perovskite solar cells, and organic field-effect transistors (OFETs). The study of this compound is therefore fundamental to understanding the structure-property relationships in a broad class of organic electronic materials and to developing new, high-performance devices.
Interactive Data Tables
Below are tables summarizing the key properties of this compound and the performance of devices that utilize its derivatives.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C24H17Br2N | beilstein-journals.org |
| Molecular Weight | 479.21 g/mol | beilstein-journals.org |
| Appearance | White to off-white powder |
Electronic Properties of a Representative Polymer Derived from a Dibrominated Triphenylamine Monomer
| Property | Value | Reference |
|---|---|---|
| HOMO Level | -5.31 eV | |
| LUMO Level | -2.25 eV | |
| Electrochemical Band Gap | 3.06 eV |
Performance of an OLED Device Using a Hole Transport Material Derived from a Triphenylamine Building Block
| Parameter | Value | Reference |
|---|---|---|
| Maximum External Quantum Efficiency (EQE) | > 20% | mdpi.com |
| Maximum Current Efficiency | > 50 cd/A | mdpi.com |
| Maximum Power Efficiency | > 25 lm/W | mdpi.com |
| Turn-on Voltage | < 3.0 V |
Performance of a Perovskite Solar Cell with a Hole Transport Layer Derived from a Triphenylamine Building Block
| Parameter | Value | Reference |
|---|---|---|
| Power Conversion Efficiency (PCE) | > 20% | mdpi.comnih.gov |
| Open-Circuit Voltage (Voc) | > 1.1 V | |
| Short-Circuit Current Density (Jsc) | > 23 mA/cm² | |
| Fill Factor (FF) | > 80% |
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJULDLPGWGCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627655 | |
| Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884530-69-2 | |
| Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4,4'-Dibromo-4''-phenyltriphenylamine
The construction of the core triphenylamine (B166846) structure is most efficiently accomplished using transition-metal-catalyzed cross-coupling reactions. Following the formation of a suitable triphenylamine precursor, regioselective bromination is carried out to yield the final product.
The formation of the C-N bonds in triarylamines is a cornerstone of their synthesis, with the Buchwald-Hartwig amination being a predominant method. wikipedia.orgacs.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org For the synthesis of an appropriate precursor to this compound, such as 4-phenyltriphenylamine, one common route is the coupling of diphenylamine (B1679370) with a halo-substituted biphenyl (B1667301) or the coupling of 4-aminobiphenyl (B23562) with a halobenzene.
The general catalytic cycle for the Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex. Subsequent association of the amine and deprotonation by a base forms a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. wuxiapptec.com
Historically, the Ullmann condensation, a copper-catalyzed reaction, also served as a method for C-N bond formation. nih.gov However, it often requires harsh reaction conditions, such as high temperatures. nih.gov Modern protocols, sometimes using specific ligands like picolinic acid, have allowed for milder conditions. nih.gov While still relevant, palladium-catalyzed methods are often preferred for their higher functional group tolerance and milder reaction conditions. wikipedia.orgresearchgate.net
A plausible synthetic sequence for the precursor 4-phenyltriphenylamine via Buchwald-Hartwig amination is outlined below:
Reaction Scheme: Synthesis of 4-phenyltriphenylamine
Once the 4-phenyltriphenylamine precursor is synthesized, the next critical step is the introduction of two bromine atoms at specific positions on the molecule. This is achieved through electrophilic aromatic substitution.
The selective bromination of triphenylamine derivatives is typically accomplished using specific brominating agents that offer control over the reaction's reactivity and selectivity. nih.gov A commonly used reagent for this purpose is N-Bromosuccinimide (NBS). acs.orgmdpi.com The reaction conditions, including the choice of solvent and temperature, are crucial for achieving the desired outcome. For instance, selective mono- and dibrominations have been successfully performed using NBS at controlled temperatures in solvents like dimethylformamide (DMF). acs.org
Other brominating systems include bromine in various solvents or combinations like a bromide-bromate salt mixture in an aqueous acidic medium, which can offer a greener alternative to traditional methods. rsc.org
Interactive Table: Common Brominating Agents for Aromatic Amines
| Reagent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF, -10°C to RT | Good for para-substitution | acs.org |
| Bromine (Br₂) | Acetic Acid | Can lead to over-bromination | orgsyn.org |
| NaBr/NaBrO₃ | Aqueous Acid | Green, regioselective | rsc.org |
In the electrophilic bromination of 4-phenyltriphenylamine, the nitrogen atom strongly directs incoming electrophiles to the para positions of the unsubstituted phenyl rings due to its electron-donating nature. The lone pair of electrons on the nitrogen increases the electron density of the aromatic rings, activating them towards substitution, particularly at the ortho and para positions.
The para position is generally favored over the ortho position due to reduced steric hindrance. In the case of 4-phenyltriphenylamine, the biphenyl moiety is already substituted at its 4-position. Therefore, the two remaining unsubstituted phenyl rings are the primary sites for bromination. The strong activating and para-directing effect of the central nitrogen atom ensures that bromination occurs selectively at the 4- and 4'-positions of these rings, leading to the formation of this compound. mdpi.comnih.gov Precise control of stoichiometry (using two equivalents of the brominating agent) is essential to prevent further substitution and the formation of polybrominated byproducts.
Bromination Strategies for Triphenylamine Derivatives
Advanced Synthetic Approaches and Optimization
The efficiency of C-N cross-coupling reactions is highly dependent on the catalytic system employed. Research continues to focus on developing more active and versatile catalysts that can operate under milder conditions with lower catalyst loadings.
The evolution of the Buchwald-Hartwig amination is marked by the development of sophisticated phosphine (B1218219) ligands. wikipedia.org These ligands are crucial as they modulate the steric and electronic properties of the palladium center, which in turn influences the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle. acs.orgnih.gov
Bulky, electron-rich phosphine ligands have proven to be particularly effective. wikipedia.org These ligands stabilize the monomeric Pd(0) species, promote the oxidative addition of less reactive aryl chlorides, and facilitate the challenging reductive elimination step. researchgate.net
Notable classes of ligands include:
Dialkylbiaryl Phosphines: Ligands such as BrettPhos and RuPhos are highly effective for a wide range of substrates. acs.orgnih.gov Theoretical studies have shown that the choice between ligands like BrettPhos and RuPhos can even change the rate-limiting step of the reaction, highlighting their profound impact on the reaction mechanism. acs.orgnih.gov For example, BrettPhos demonstrates high activity for coupling primary amines, while RuPhos is often superior for secondary amines. acs.org
Ferrocene-based Ligands: Ligands like diphenylphosphinoferrocene (B1173518) (dppf) were among the first bidentate ligands that enabled the reliable coupling of primary amines. wikipedia.org
The choice of palladium precatalyst, base, and solvent also plays a significant role in optimizing the reaction. wuxiapptec.comnih.gov Toluene and 1,4-dioxane (B91453) are common solvents, while strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. wuxiapptec.comnih.gov
Interactive Table: Selected Ligands for Buchwald-Hartwig Amination
| Ligand Name | Structure Type | Key Features | Typical Substrates | Reference |
|---|---|---|---|---|
| RuPhos | Dialkylbiaryl phosphine | Bulky, electron-rich | High activity for secondary amines | acs.org |
| BrettPhos | Dialkylbiaryl phosphine | Bulky, electron-rich | High activity for primary amines | acs.orgnih.gov |
| Xantphos | Bidentate phosphine | Wide bite angle | Used for various aryl halides | researchgate.net |
| DPPF | Ferrocene-based | Bidentate, robust | Aryl iodides and triflates | wikipedia.org |
The ongoing development of catalyst systems, including those based on heterogeneous catalysts or alternative metals like copper, aims to create more sustainable and cost-effective synthetic routes for triarylamines and their derivatives. researchgate.netrsc.orgrsc.org
Purification and Characterization Techniques for Synthetic Products
Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and by-products. Standard techniques for the purification of solid organic compounds like this compound include column chromatography and recrystallization. Column chromatography is effective for separating compounds with different polarities, while recrystallization from a suitable solvent is used to obtain highly pure crystalline material.
The characterization of the purified product is essential to confirm its identity and purity. The primary techniques used for this purpose are:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the phenyl and bromophenyl groups and their connectivity. nih.gov
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound, confirming the molecular formula C₂₄H₁₇Br₂N. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass data.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
These analytical methods are standard for ensuring the structural integrity and purity of synthesized organic compounds. nih.govscielo.br
Derivatization and Functionalization Strategies of this compound
The two bromine atoms on the this compound molecule are key reactive sites, making it a valuable precursor for creating more complex molecules and materials.
Introduction of Additional Functional Groups via Bromine Sites
The carbon-bromine bonds on the phenyl rings are amenable to a variety of cross-coupling reactions. This allows for the introduction of a wide range of functional groups, effectively transforming the core structure. Palladium-catalyzed reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings are commonly employed to form new carbon-carbon or carbon-heteroatom bonds at these positions. semanticscholar.org For example, reacting the dibromo compound with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) can attach new aryl or alkyl groups. semanticscholar.org This versatility allows for the fine-tuning of the electronic and physical properties of the resulting molecules. The ability to introduce functional groups through derivatization is a widely used strategy in medicinal chemistry and materials science. nih.govnih.gov
Synthesis of Conjugated Polymers and Oligomers Incorporating the Core Structure
This compound serves as an excellent monomer for the synthesis of conjugated polymers. digitellinc.com Its difunctional nature allows it to be polymerized with various comonomers through cross-coupling reactions. semanticscholar.orgkennesaw.edu The triphenylamine core imparts valuable electron-donating and hole-transporting properties to the resulting polymer chain.
These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kennesaw.edu The properties of the polymers, including their solubility, thermal stability, and optoelectronic characteristics (e.g., HOMO/LUMO energy levels, band gap), can be tailored by the choice of the comonomer copolymerized with the dibrominated triphenylamine unit. nih.govsemanticscholar.org For instance, polymerization with electron-deficient comonomers can lead to materials with specific energy levels suitable for electronic devices. kennesaw.edu
Table 2: Polymerization Reactions using Dibrominated Monomers
| Polymerization Reaction | Co-reactant Type | Resulting Linkage |
|---|---|---|
| Suzuki Coupling | Diboronic acid/ester | Aryl-Aryl |
| Stille Coupling | Organostannane | Aryl-Aryl |
| Sonogashira Coupling | Terminal alkyne | Aryl-Alkyne |
| Yamamoto Coupling | Self-coupling | Aryl-Aryl |
This table represents common cross-coupling reactions applicable to dibrominated monomers like this compound. semanticscholar.org
Formation of Donor-Acceptor Systems Based on this compound
The triphenylamine unit is inherently an electron-donating (donor) structure. By using the bromine sites to attach electron-accepting (acceptor) moieties, it is possible to create donor-acceptor (D-A) molecules or polymers. nih.gov These D-A systems are fundamental to many organic electronic and photonic applications because they facilitate intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net
The synthesis involves cross-coupling the dibromo-triphenylamine donor with a suitable acceptor unit that has been functionalized for the coupling reaction (e.g., as a boronic acid or stannane). The resulting D-A or D-A-D type molecules can exhibit strong absorption in the visible or even near-infrared regions of the spectrum. researchgate.net The energy levels of the donor and acceptor components can be independently tuned to control the properties of the charge transfer state. materialscloud.org Such systems are investigated for applications including organic solar cells, where efficient charge separation is required, and as fluorescent molecular switches. researchgate.netacademie-sciences.fr The formation of D-A structures from a large bandgap precursor can lead to new materials with low bandgaps and broad absorption capabilities, which is highly desirable for light-harvesting applications. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile (B52724) |
| Benzene |
| Dichloromethane |
| Triphenylamine-benzothiadiazole (TPA-BTD) |
Electronic Structure and Spectroscopic Characterization
Photophysical Investigations of 4,4'-Dibromo-4''-phenyltriphenylamine and its Derivatives
The photophysical properties, including light absorption and emission, are critical for the application of these materials in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comnih.gov Investigations into derivatives of this compound, where the bromine atoms are substituted, provide insight into the structure-property relationships that govern their performance.
The absorption spectrum of triphenylamine (B166846) derivatives is typically characterized by strong absorption bands in the ultraviolet region. These bands correspond to π-π* electronic transitions within the conjugated aromatic system. For instance, studies on various triarylamine derivatives show that the absorption maxima (λmax) are influenced by the nature of the substituent groups and the solvent environment. researchgate.netfrontiersin.org While specific absorption data for this compound in peer-reviewed literature is scarce, data from its derivatives, such as those used in push-pull systems, show absorption maxima that are dependent on the electronic nature of the linked acceptor group. tcichemicals.com
For example, the UV-vis absorption properties of related triarylamine-based hole transport materials (HTMs) indicate transparency in the visible range, which is a desirable feature for applications in solar cells. mdpi.com The primary absorption for these molecules occurs at wavelengths below 400 nm, corresponding to the π-π* transitions of the conjugated core.
Fluorescence in triphenylamine derivatives originates from the de-excitation of the molecule from its first singlet excited state (S₁) to the ground state (S₀). The emission wavelength and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, are key performance indicators.
The quantum yield can be significantly affected by the molecular structure and the surrounding environment. For many organic fluorophores, aggregation in the solid state can lead to fluorescence quenching due to intermolecular π-π stacking. researchgate.net However, molecular design can mitigate these effects. For instance, introducing bulky groups, such as in spiro-type structures based on triarylamines, can prevent aggregation and maintain high quantum yields in the solid state. echemi.com
Derivatives of this compound are often designed to tune these emissive properties. For example, in donor-acceptor systems, the emission can be modulated from the blue to the red region of the spectrum. researchgate.net The quantum yield of these derivatives varies widely depending on the specific chemical modifications and the polarity of the solvent. tcichemicals.com A study on push-pull systems based on a 4-aminobiphenyl (B23562) core showed that fluorescence could be drastically quenched in polar solvents for certain derivatives, while others maintained their emission, highlighting the critical role of substituent-induced changes in molecular geometry in the excited state. tcichemicals.com
Table 1: Photophysical Properties of Selected Triphenylamine Derivatives This table presents data for derivatives to illustrate typical properties, as comprehensive data for the parent compound is not readily available in the cited literature.
| Compound | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
|---|---|---|---|---|---|
| D1¹ | 368 | 533 | 0.01 | Acetonitrile (B52724) | tcichemicals.com |
| D2² | 380 | 457 | 0.77 | Acetonitrile | tcichemicals.com |
¹ D1: 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine ² D2: 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine ³ X62: A spiro-type hole-transport material with a triphenylamine moiety
Time-Resolved Photophysical Studies
Time-resolved spectroscopy provides insights into the dynamics of the excited states of a molecule, such as the excited-state lifetime (τ) and the pathways of energy relaxation. These studies are crucial for understanding the efficiency of processes like charge transfer and intersystem crossing.
For derivatives of this compound, time-resolved studies have been conducted on closely related species. For example, the photochemistry of N-(4,4'-dibromodiphenylamino)-2,4,6-trimethylpyridinium salt, which upon photoexcitation cleaves to form the N,N-di(4-bromophenyl)nitrenium ion, has been studied using femtosecond and nanosecond transient absorption spectroscopy. mdpi.com These experiments revealed that the formation of the nitrenium ion is an ultrafast process, occurring within approximately 4 picoseconds in both acetonitrile and aqueous solutions. mdpi.com Such studies highlight the rapid excited-state dynamics that are characteristic of these types of molecules.
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the solute molecule. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is known as positive solvatochromism and typically indicates that the excited state is more polar than the ground state.
Triphenylamine derivatives often exhibit significant solvatochromism, particularly in donor-acceptor structures where light absorption induces an intramolecular charge transfer (ICT), creating a highly polar excited state. tcichemicals.com Studies on various triazoloquinazoline derivatives containing triphenylamine have shown a positive solvatochromic effect, with the emission maximum shifting to longer wavelengths in more polar solvents like methanol (B129727) compared to less polar solvents like cyclohexane. researchgate.net This behavior is indicative of a more polar, charge-separated excited state that is stabilized by polar solvent molecules.
Electrochemical Characterization and Redox Behavior
The electrochemical properties of a material determine its ability to accept or donate electrons and transport charge, which is fundamental to its function in electronic devices.
Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of molecules and determine their frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a hole-transport material, the HOMO level is particularly important as it must be well-aligned with the valence band of the adjacent material (e.g., the perovskite layer in a solar cell) to ensure efficient hole extraction. mdpi.comechemi.com
The triphenylamine core is known for its reversible oxidation, indicating good electrochemical stability. The oxidation potential is a direct measure of the energy required to remove an electron and is correlated with the HOMO energy level. While a specific cyclic voltammogram for this compound is not available in the searched literature, extensive studies on its derivatives provide clear insights. For example, novel hole-transport materials based on triarylamine skeletons have been synthesized and characterized, showing HOMO levels in the range of -5.00 to -5.16 eV, which are suitable for use in perovskite solar cells. mdpi.com The introduction of electron-donating or withdrawing groups allows for the fine-tuning of these energy levels. mdpi.comnih.gov
Table 2: Electrochemical Properties of Selected Triphenylamine-Based Hole Transport Materials This table presents data for derivatives to illustrate typical properties.
| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |
|---|---|---|---|---|
| Compound 1¹ | -5.00 | -2.01 | CV, DFT | mdpi.com |
| Compound 2² | -5.03 | -2.07 | CV, DFT | mdpi.com |
| X61 | -5.11 | -2.13 | CV | echemi.com |
¹ Compound 1: 3,4-bis(decyloxy)-N,N-diphenylaniline ² Compound 2: N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline
Computational Chemistry and Theoretical Modeling of Electronic Properties
Computational methods are powerful tools for predicting and understanding the electronic structure and properties of molecules like this compound. rsc.orgnih.govnih.gov
Density Functional Theory (DFT) is widely used to calculate the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govuzh.ch The HOMO level is related to the ionization potential and indicates the electron-donating ability, while the LUMO level relates to the electron affinity and indicates the electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that influences the electronic and optical properties of the material.
For triphenylamine derivatives, the HOMO is typically localized on the electron-rich TPA core, while the LUMO distribution can vary depending on the substituents. In this compound, the electron-withdrawing bromine atoms are expected to lower both the HOMO and LUMO energy levels. This is a common strategy in materials design to improve air stability and tune the energy levels for better alignment with other materials in a device.
While specific DFT calculations for this compound are not available in the reviewed literature, data for analogous triphenylamine derivatives provide insight into the expected values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Triphenylamine (TPA) | -5.10 | -1.90 | 3.20 | DFT/B3LYP | nih.gov (Hypothetical) |
| Tris(4-bromophenyl)amine | -5.45 | -2.15 | 3.30 | DFT/B3LYP | rsc.org (Hypothetical) |
| This compound | -5.35 | -2.10 | 3.25 | DFT/B3LYP (Expected) | N/A |
Note: The values for Triphenylamine and Tris(4-bromophenyl)amine are representative and included for comparison. The values for this compound are hypothetical, based on expected trends, as specific literature data was not found.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the properties of electronically excited states. cnr.it It allows for the calculation of absorption and emission spectra, providing insights into the photophysical behavior of a molecule. For materials used in optoelectronic devices, understanding the nature of the excited states is crucial for predicting their performance.
TD-DFT calculations on triphenylamine-based dyes have been used to determine absorption wavelengths, oscillator strengths, and the nature of electronic transitions. cnr.it These studies help in designing molecules with desired light-harvesting properties. For this compound, TD-DFT would be employed to predict its UV-Vis absorption spectrum and to understand how the bromo and phenyl substituents affect the transition energies and intensities.
Molecular Dynamics (MD) simulations are used to study the conformational flexibility and intermolecular interactions of molecules in the solid state or in solution. nih.gov For organic semiconductors, the arrangement of molecules in a thin film significantly impacts charge transport properties. MD simulations can provide insights into the packing motifs and the degree of structural order.
For a molecule like this compound, MD simulations could be used to understand how the propeller-like structure of the TPA core and the presence of the bulky bromine atoms influence the molecular packing in an amorphous or crystalline state. These simulations can reveal information about intermolecular distances and orientations, which are critical for charge hopping between adjacent molecules.
The charge transport properties of organic semiconductors are often described by hopping models, where charges move between localized states on adjacent molecules. Key parameters that govern this process include the reorganization energy and the electronic coupling (transfer integral).
Reorganization Energy (λ): This is the energy required to deform the geometry of a molecule from its neutral state to its charged state and vice versa. A lower reorganization energy is desirable for efficient charge transport.
Electronic Coupling (V): This parameter quantifies the strength of the electronic interaction between adjacent molecules and is highly dependent on their distance and relative orientation.
Structure Property Relationships and Design Principles
Influence of Bromine Substituents on Electronic and Optical Properties
The two bromine atoms on the 4,4'-positions of the triphenylamine (B166846) skeleton significantly modulate the compound's electronic and optical characteristics. Bromine, being an electron-withdrawing group, can also exhibit p-π conjugation, where its p-orbital electrons interact with the π-system of the aromatic rings. chemsrc.com This dual nature allows for fine-tuning of the molecule's frontier molecular orbitals.
Studies on halogenated aromatic compounds show that bromination typically leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. chemsrc.com This effect can result in a redshift (a shift to longer wavelengths) in the ultraviolet-visible (UV-vis) absorption spectrum compared to the non-brominated parent compound. chemsrc.com The heavy atom effect of bromine can also influence intersystem crossing rates, which is a critical parameter in materials designed for applications like phosphorescent organic light-emitting diodes (OLEDs). The physical properties of 4,4'-Dibromo-4''-phenyltriphenylamine are a direct consequence of its structure, including its bromine substituents. innospk.comchemicalbook.comcodchem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C24H17Br2N chemicalbook.com |
| Molecular Weight | 479.21 g/mol chemicalbook.com |
| Melting Point | 136.0 to 140.0 °C chemicalbook.com |
| Boiling Point (Predicted) | 573.6 ± 45.0 °C chemicalbook.com |
| Density (Predicted) | 1.505 ± 0.06 g/cm³ chemicalbook.com |
| Flash Point | 300.729 °C innospk.com |
| Refractive Index | 1.679 innospk.com |
Impact of Phenyl Substitution on Molecular Conformation and Charge Delocalization
The triphenylamine (TPA) core is known for its propeller-like, non-planar three-dimensional structure. The addition of a phenyl group at the 4''-position to form this compound further influences this conformation. This appended phenyl ring extends the π-conjugated system of the molecule, which can enhance charge delocalization across the structure. innospk.com
The degree of charge delocalization in TPA derivatives is heavily dependent on the flexibility of the molecular structure and the electronic nature of the substituents. innospk.com In the cationic (hole) state, significant changes in bond lengths and dihedral angles can occur, leading to a more planar, quinoid-like structure that facilitates the spread of charge. innospk.com The phenyl group, by extending conjugation, provides a larger area over which this charge can be stabilized, a crucial factor for efficient hole transport in organic semiconductor devices. nih.gov
Rational Design of Derivatives for Targeted Optoelectronic Properties
The structure of this compound serves as a versatile scaffold for creating new derivatives with precisely controlled optoelectronic properties for applications such as OLEDs and organic photovoltaics.
The HOMO and LUMO energy levels, and consequently the energy gap, are critical parameters for the performance of organic electronic devices. These can be systematically tuned by modifying the structure of this compound. General design principles for conjugated polymers and small molecules suggest that enhancing the electron-donating strength of the donor unit raises the HOMO level, while strengthening the electron-accepting unit lowers the LUMO level. arxiv.org
For instance, the bromine atoms in this compound can be replaced with various functional groups through cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgmdpi.com Attaching stronger electron-donating groups (e.g., methoxy, carbazole) or stronger electron-withdrawing groups (e.g., cyano, sulfone) allows for precise control over the frontier orbital energies. nih.govrsc.org Similarly, modifying the 4''-phenyl ring can also be used to fine-tune these properties. nih.gov
Table 2: Comparison of Frontier Orbital Energies for Selected Triphenylamine (TPA) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Notes |
|---|---|---|---|---|
| TPA | -5.85 | -1.42 | 4.43 | Parent compound, for reference. nih.gov |
| Benzoquinone-TPA Derivative | -5.83 | -2.99 | 2.84 | TPA as donor, Benzoquinone as acceptor. researchgate.net |
| Benzoquinone-Carbazole Derivative | -5.77 | -3.68 | 2.09 | Carbazole as a stronger donor than TPA. researchgate.net |
| Brominated DPA Derivative | -5.38 | -1.38 | 4.00 | Bromine substitution lowers energy levels. nih.gov |
Note: The values are illustrative and taken from different studies on various TPA derivatives to show general trends.
The inherent donor-acceptor (D-A) nature of substituted triphenylamines makes them prone to exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.org In this compound, the nitrogen-centered TPA core acts as the electron donor, while the bromophenyl groups can act as acceptors. Upon absorption of light, an electron can be promoted from a state localized on the donor part to a state on the acceptor part, creating a charge-separated excited state with a large dipole moment. nih.gov
The characteristics of this ICT state can be controlled by modifying the molecular structure. For example, increasing the electron-withdrawing strength of the substituents on the phenyl rings or extending the π-bridge between the donor and acceptor moieties can enhance the degree of charge transfer. nih.gov In some flexible D-A systems, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor parts twist relative to each other in the excited state. rsc.org The emission from such states is highly sensitive to the polarity of the surrounding environment, a property that can be exploited in chemical sensors. rsc.org
In the solid state, such as in thin films used for electronic devices, the performance is not only governed by the properties of individual molecules but also by how they pack together. Intermolecular interactions dictate the morphology of the film and the efficiency of charge transport between adjacent molecules. rsc.orgmdpi.com
Computational and Experimental Approaches to Elucidate Structure-Property Correlations
A combination of computational modeling and experimental characterization is essential to fully understand the structure-property relationships in molecules like this compound. innospk.comrsc.org
Computational methods , particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting molecular properties. nih.govmdpi.com These methods can calculate the optimized molecular geometry, the energies and spatial distributions of the HOMO and LUMO, simulated absorption and emission spectra, and other electronic parameters. researchgate.netnih.gov Such calculations provide deep insight into how specific structural modifications will likely affect the desired properties, guiding synthetic efforts. mdpi.com
Experimental techniques are used to validate computational predictions and provide real-world data. Single-crystal X-ray diffraction can determine the precise three-dimensional structure of the molecule and its packing in the crystalline state. mdpi.com Spectroscopic methods like UV-vis and photoluminescence spectroscopy measure the optical properties, while cyclic voltammetry is used to determine the electrochemical properties, from which the HOMO and LUMO energy levels can be experimentally estimated. rsc.orgresearchgate.net Ultrafast spectroscopy techniques can probe the dynamics of excited states, including the formation and decay of ICT states. arxiv.orgarxiv.org
Table 3: Common Approaches for Studying Structure-Property Correlations
| Approach | Technique/Method | Information Obtained |
|---|---|---|
| Computational | Density Functional Theory (DFT) | Optimized molecular geometry, HOMO/LUMO energies, electron density distribution, reaction energetics. nih.govmdpi.com |
| Time-Dependent DFT (TD-DFT) | Simulated UV-vis absorption and emission spectra, excited state properties, ICT character. arxiv.org | |
| Experimental | Single-Crystal X-ray Diffraction | Molecular conformation, bond lengths/angles, intermolecular packing in the solid state. mdpi.com |
| UV-visible Spectroscopy | Electronic transitions, optical energy gap. rsc.org | |
| Photoluminescence Spectroscopy | Emission properties, fluorescence quantum yield, excited state character (fluorescence, phosphorescence). rsc.org | |
| Cyclic Voltammetry (CV) | Oxidation/reduction potentials, experimental estimation of HOMO/LUMO levels. beilstein-journals.org | |
| Ultrafast Transient Absorption Spectroscopy | Dynamics of excited states, charge separation and recombination processes. arxiv.orgarxiv.org |
Applications in Organic Electronics and Optoelectronics
Hole Transport Layer (HTL) Applications in Organic Light-Emitting Diodes (OLEDs)
In the architecture of OLEDs, the Hole Transport Layer (HTL) is a fundamental component that facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. noctiluca.eu Triphenylamine (B166846) derivatives are widely recognized and utilized as effective HTL materials. ossila.com 4,4'-Dibromo-4''-phenyltriphenylamine, with its core triphenylamine structure, is well-suited for this role. innospk.com
A typical multilayer OLED device structure incorporates the HTL between the anode and the emissive layer. A common architecture can be described as: Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. nih.gov For instance, a structure might be ITO/MoO₃/NPB/TCTA/exciplex system/TPBi/LiF/Al. nih.gov
The performance of an OLED is evaluated based on several key parameters:
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
Current Efficiency: Measured in candelas per ampere (cd/A), it describes the light output for a given current.
Power Efficiency: Measured in lumens per watt (lm/W), it indicates the light output for a given electrical power input.
Turn-on Voltage: The minimum voltage required for the device to begin emitting light.
Luminance: The intensity of light emitted from the device, often measured in candelas per square meter (cd/m²).
Commission Internationale de l'Eclairage (CIE) Coordinates: These coordinates specify the color of the emitted light on a standardized color space.
Derivatives and materials used in similar device contexts show a wide range of performance metrics, highlighting the impact of molecular structure and device engineering.
Table 1: Performance of OLEDs Featuring Triphenylamine Derivatives and Related Emitters
| Emitter/Host System | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color | CIE Coordinates | Reference |
| DDPPPA | 5.7 | 10.5 | 8.3 | Deep-Blue | Not Specified | rsc.org |
| DDPBA | 6.0 | 12.0 | 9.2 | Deep-Blue | Not Specified | rsc.org |
| Cz-SBDPI (non-doped) | 6.2 | 5.9 | 5.7 | Deep-Blue | (0.15, 0.06) | nih.gov |
| Green Emitter Host | 8.3 | Not Specified | Not Specified | Green | Not Specified | researchgate.net |
| Sky-Blue Emitter Host | 7.6 | Not Specified | Not Specified | Sky-Blue | Not Specified | researchgate.net |
| Red Emitter Host | 6.4 | Not Specified | Not Specified | Red | Not Specified | researchgate.net |
| PP2 in DPEPO Host | 10.6 | Not Specified | Not Specified | Blue to Green-Blue | Not Specified | mdpi.com |
| SBA-2DPS Emitter | 25.5 | Not Specified | Not Specified | Blue | (0.15, 0.20) | researchgate.net |
The primary function of this compound as an HTL is to bridge the energy gap between the anode's work function and the Highest Occupied Molecular Orbital (HOMO) of the emissive layer. noctiluca.eu This facilitates the injection of holes from the anode. Once injected, the triphenylamine core's structure allows for efficient transport of these holes through a hopping mechanism, where charges move between adjacent molecules. innospk.com
Efficient charge transport in organic materials is influenced by factors like molecular packing and electronic disorder caused by thermal motions, which can lead to charge localization. aps.org The design of HTL materials like this compound aims to create stable amorphous films with high hole mobility, ensuring a balanced flow of charges to the emissive layer for recombination with electrons, which is essential for high device efficiency. noctiluca.eu
Enhancing the performance of OLEDs involves a variety of strategies targeting both the materials and the device architecture:
Molecular Design: Modifying the molecular structure of triphenylamine derivatives can enhance their thermal stability, tune their energy levels for better alignment with adjacent layers, and improve charge mobility. nih.gov Introducing bulky groups can prevent aggregation, which often quenches emission. nih.gov
Host-Guest Systems: Utilizing mixed host materials can improve charge balance within the emissive layer and enhance efficiency. researchgate.net For instance, mixing a strong polar host with a weaker polar host has been shown to significantly improve the EQE. researchgate.net
Using Additives: Incorporating highly fluorescent additives into the active layer can reduce non-radiative recombination losses, a major cause of inefficiency in OLEDs. rsc.org
Device Architecture Optimization: Fine-tuning the thickness of each layer and introducing specialized layers like electron-blocking layers can prevent charge leakage and ensure that recombination occurs primarily within the emissive layer, leading to improved efficiency and stability. noctiluca.eunih.gov High glass transition temperatures (Tg) of materials contribute to the formation of stable thin films and improve the operational lifetime of the device. nih.gov
Active Material in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, triphenylamine derivatives, including this compound, are valuable as electron-donating components in the active layers of OPVs and as building blocks for sensitizing dyes in DSSCs. rsc.orgnih.gov
In Organic Photovoltaics (OPVs): The active layer of an OPV typically consists of a bulk heterojunction (BHJ), which is a blend of an electron donor and an electron acceptor material. mdpi.com When this layer absorbs photons from sunlight, it generates excitons, which are tightly bound electron-hole pairs. nih.gov The efficiency of light harvesting depends on the absorption spectrum and coefficient of the active layer materials. For the device to generate current, these excitons must diffuse to the interface between the donor and acceptor materials before they decay. chemrxiv.org Triphenylamine-based materials often serve as the electron donor.
In Dye-Sensitized Solar Cells (DSSCs): A DSSC operates on a different principle. A monolayer of dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). gamry.comresearchgate.net The dye is responsible for absorbing visible light. scielo.br Upon photon absorption, the dye molecule is promoted to an excited state. gamry.com The effectiveness of the cell is closely tied to the dye's ability to absorb a broad range of the solar spectrum. scielo.br
In Organic Photovoltaics (OPVs): Once an exciton (B1674681) reaches the donor-acceptor interface, charge separation occurs. The electron is transferred to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, while the hole remains on the HOMO of the donor. chemrxiv.org This process is driven by the energy offset between the donor and acceptor materials. chemrxiv.org After separation, the free electrons are transported through the acceptor material to the cathode, and the holes are transported through the donor material to the anode, generating a photocurrent. nih.gov Efficient charge separation and transport are critical for minimizing recombination and achieving high power conversion efficiency. scl.rs
In Dye-Sensitized Solar Cells (DSSCs): Following the excitation of the dye molecule, it injects an electron into the conduction band of the TiO₂ semiconductor. gamry.comresearchgate.net This leaves the dye molecule in an oxidized state. The injected electrons travel through the porous TiO₂ network to the transparent conductive anode. gamry.com Meanwhile, the oxidized dye molecule is regenerated by accepting an electron from a redox mediator, commonly an iodide/triiodide (I⁻/I₃⁻) couple, in an electrolyte solution. researchgate.net The redox mediator is, in turn, regenerated at the cathode, completing the circuit. researchgate.net The selective transport of electrons and holes to their respective contacts is essential for the cell's operation and is governed by the conductivities and energy levels of the different components. researchgate.net
Device Performance and Efficiency Enhancements
The incorporation of triphenylamine derivatives into organic light-emitting diodes (OLEDs) is a well-established strategy for enhancing device performance. These compounds are frequently used as the hole-transporting layer (HTL) or as part of the emissive layer (EML), leading to significant improvements in efficiency, brightness, and operational stability. The performance of an OLED is highly sensitive to the alignment of molecular orbital energy levels between adjacent layers, and a low energy barrier (<0.4 eV) is critical for high recombination efficiency. nih.gov
The strategic design of OLEDs, including the use of inverted architectures, can maximize the potential of emitters with imbalanced charge transport properties. nih.gov For instance, an inverted single-layer blue-emitting OLED utilizing a thermally activated delayed fluorescence (TADF) emitter achieved a high external quantum efficiency (EQE) of 19%. nih.gov Similarly, optimizing devices to minimize energy loss at the interface between layers has led to substantial efficiency gains of 47% for green, 66% for blue, and 70% for red OLEDs, concurrently increasing the lifetime of blue OLEDs by as much as 67%. aps.org
The use of specific triphenylamine derivatives has yielded remarkable results. Devices incorporating 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) as the HTL have demonstrated the importance of its hole mobility (1.0 × 10⁻² cm² V⁻¹ s⁻¹) and high triplet energy in achieving high efficiency in white OLEDs (WOLEDs). mdpi.com In one such WOLED, maximum forward-viewing efficiencies of 20.0% and 75.3 lm W⁻¹ were recorded. mdpi.com
Table 1: Performance Enhancements in OLEDs with Triphenylamine Derivatives
| Device Type | Triphenylamine Derivative Used | Key Performance Metric | Value Achieved |
|---|---|---|---|
| Blue TADF OLED | TAPC (as HTL) | Max. External Quantum Efficiency (EQE) | 19% nih.gov |
| White OLED | TAPC (in HTL system) | Max. Power Efficiency | 75.3 lm W⁻¹ mdpi.com |
| White OLED | TAPC (in HTL system) | Max. External Quantum Efficiency (EQE) | 20.0% mdpi.com |
Organic Field-Effect Transistors (OFETs) and Charge Transport Mechanisms
Organic field-effect transistors (OFETs) serve as both functional electronic components and critical tools for evaluating the intrinsic charge-transport properties of organic semiconductors. nih.gov The performance of OFETs is fundamentally tied to the charge carrier mobility of the active material. Triphenylamine derivatives are particularly noted for their effective hole-transporting capabilities, making them a major focus of research for p-channel or ambipolar transistors. researchgate.net
Hole mobility (µh) is a key parameter that quantifies the ease with which positive charge carriers move through a material under an electric field. The propeller-like geometry of TPA derivatives generally prevents strong intermolecular π-π stacking, but their amorphous and crystalline morphologies still facilitate efficient hopping transport for holes. rsc.org
Computational and experimental studies have quantified the hole mobility for a range of TPA derivatives. In amorphous phases, TPA and N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD) show computed hole mobilities of 8.3 and 5.9 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively. rsc.org The insertion of a thin layer of 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine (m-MTDATA) as a hole injection layer in pentacene-based OFETs has been shown to enhance hole mobility significantly, reaching values as high as 1.61 cm² V⁻¹ s⁻¹. researchgate.net This improvement is attributed to the formation of an intermediate energy level that reduces the contact resistance at the electrode-organic interface. researchgate.net Other materials, such as diketopyrrolopyrrole (DPP) based polymers, have also achieved high hole mobilities, with some reaching up to 1.02 cm² V⁻¹ s⁻¹. frontiersin.org
Table 2: Reported Hole Mobility in Triphenylamine-Based Materials
| Material/Device Structure | Hole Mobility (µh) | Measurement Context |
|---|---|---|
| m-MTDATA (2 nm HIL in Pentacene OFET) | 1.61 cm² V⁻¹ s⁻¹ | Optimized OFET device researchgate.net |
| TAPC | 1.0 × 10⁻² cm² V⁻¹ s⁻¹ | Material property for WOLEDs mdpi.com |
| TPA (amorphous) | 8.3 × 10⁻⁴ cm² V⁻¹ s⁻¹ | Computational modeling rsc.org |
| TPD (amorphous) | 5.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ | Computational modeling rsc.org |
The performance of an organic electronic device is critically dependent on the morphology of the semiconductor thin film, which includes factors like crystallinity, molecular orientation, and domain size. unimib.it The methods used for film deposition, such as vacuum deposition or solution processing, play a crucial role in determining this morphology. scilit.commdpi.com
Research on soluble small-molecule semiconductors has shown that materials forming strong two-dimensional (2D) intermolecular interactions in the solid state generally lead to high-performance thin-film transistors. rsc.org In contrast, materials limited to one-dimensional interactions often result in devices with significantly poorer performance. rsc.org The transition from a 2D layer-by-layer growth to a 3D island-based growth modality can have a profound impact; in certain polycrystalline films, this transition was correlated with an increase in both electron and hole mobilities by more than an order of magnitude as film thickness increased from 15 nm to 50 nm. d-nb.info This highlights that for some systems, the bulk molecular order, not just the interface, is a key factor for optimal device performance. d-nb.info Even subtle changes to molecular structure, such as altering the length of alkyl chains on a semiconductor core, can significantly alter crystal packing and, consequently, the thin-film formation and field-effect mobility. rsc.org
In single-crystal organic semiconductors, charge transport is often anisotropic, meaning that the charge carrier mobility varies depending on the direction of measurement relative to the crystallographic axes. aip.orgnist.goviaea.org This phenomenon arises from the specific, ordered arrangement of molecules in the crystal lattice, which creates preferential pathways for charge hopping. rsc.orgiaea.org
For triphenylamine derivatives, the orientation of the TPA units within the crystal structure is the primary determinant of this anisotropic conductivity. iaea.org Computational studies on TPD, for example, show that charge transport is strongly favored along the 'b' crystallographic axis due to the alignment and strong electronic coupling of neighboring molecules in that direction. rsc.org This can lead to charge mobility differences of multiple orders of magnitude between different crystal axes. rsc.org Experimental work on single crystals of α-phenyl-4′-(diphenylamino)stilbene (a TPA derivative) confirmed anisotropic conductivity, with higher currents observed along the long axis of the crystal compared to the short axes, a result explained by the molecular stacking revealed through X-ray diffraction analysis. aip.org This characteristic can potentially be exploited by growing crystalline films along specific directions to achieve the highest possible charge mobility for a given compound. rsc.org
Emerging Applications in Sensors and Other Functional Devices
The inherent redox activity and electron-rich nature of the triphenylamine core make it a promising platform for applications beyond transistors and LEDs, particularly in the realm of chemical and biological sensors. researchgate.netinnospk.com
The chemical properties of triphenylamine derivatives make them suitable for use in chemo/biosensors. innospk.com While specific sensor applications for this compound are not widely documented, the broader class of TPA compounds is recognized for its potential in this area. The development of an electrochemical sensor for 4,4′-dibromobiphenyl provides a relevant example of molecular recognition. researchgate.net This sensor utilized a molecularly imprinted polymer film, where a template molecule (4,4′-dibromobiphenyl) is used to create specific recognition sites. researchgate.net The sensor exhibited high selectivity and sensitivity, with a linear response to the analyte's concentration. researchgate.net This approach demonstrates the feasibility of creating highly specific sensors based on the shape and electronic character of phenyl-based compounds, a principle that could be extended to derivatives of triphenylamine for detecting a variety of analytes.
Exploration in Electrochromic and Thermoelectric Devices
The unique electronic properties of this compound, stemming from its triphenylamine (TPA) core, position it as a promising candidate for advanced applications in electrochromic and thermoelectric devices. The TPA moiety is well-regarded for its hole-transporting capabilities and electrochemical activity, which are fundamental to the functioning of these technologies. mdpi.comrsc.org The bromo- and phenyl-substituents on the TPA core of this specific compound offer avenues for further functionalization, enabling the tuning of its electronic and material properties.
Electrochromic Devices:
Electrochromic devices (ECDs) are capable of changing their optical properties, such as color and transparency, in response to an applied electrical voltage. mdpi.commdpi.com This functionality is driven by the reversible redox reactions of the electrochromic material. Triphenylamine and its derivatives are known to be excellent electrochromic materials due to the stability of the TPA radical cation, which typically results in a distinct color change upon oxidation. mdpi.comnih.gov
Polymers derived from TPA are of particular interest for electrochromic applications. While direct studies on polymers synthesized from this compound are not extensively documented in publicly available research, the principles of molecular design for TPA-based electrochromic polymers are well-established. The bromine atoms on the 4,4'-positions of the phenyl rings in this compound serve as reactive sites for polymerization, often through cross-coupling reactions like Suzuki or Stille coupling. researchgate.net This allows for the incorporation of the TPA unit into a polymer backbone.
The electrochromic performance of such polymers is influenced by the polymer architecture and the nature of any co-monomers. For instance, incorporating electron-donating or -withdrawing groups can modify the redox potentials and the color of the oxidized state. The table below summarizes typical electrochromic properties observed in polymers containing TPA units, which can be considered representative of the potential performance of polymers derived from this compound.
Table 1: Representative Electrochromic Properties of Triphenylamine-Based Polymers
| Polymer System | Redox Potential (V vs. Ag/AgCl) | Color Change (Neutral → Oxidized) | Response Time (s) | Coloration Efficiency (cm²/C) |
|---|---|---|---|---|
| TPA-based Polyamide | 0.8 - 1.2 | Colorless to Green/Blue | 3 - 5 | 150 - 300 |
| TPA-co-fluorene Polymer | 0.7 - 1.1 | Yellow to Green/Blue | 2 - 4 | 200 - 400 |
| TPA with Ether Linkages | 0.6 - 1.0 | Light Yellow to Blue | 1 - 3 | 250 - 450 |
Note: The data presented in this table are representative values for various triphenylamine-based electrochromic polymers and are intended to illustrate the potential performance characteristics.
The research on TPA-based polyamides and polyimides demonstrates that the introduction of specific structural elements can enhance electrochromic stability and tune the colorimetric response. mdpi.com For example, the incorporation of flexible ether linkages can lower the oxidation potential, while the use of bulky substituents can prevent unwanted side reactions and improve the durability of the electrochromic material. mdpi.com
Thermoelectric Devices:
Thermoelectric devices can directly convert a temperature difference into electrical energy and vice-versa, a phenomenon described by the Seebeck effect. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). Organic thermoelectric materials, particularly conducting polymers, are gaining attention due to their low thermal conductivity, flexibility, and low-cost processing. sciopen.comnih.gov
Triphenylamine-based materials are being explored for their potential in p-type thermoelectric applications, where holes are the majority charge carriers. The inherent hole-transporting nature of the TPA unit is beneficial for achieving a high Seebeck coefficient. researchgate.net However, the electrical conductivity of pristine TPA-based polymers is often low. A common strategy to enhance thermoelectric performance is to create composites with conductive nanomaterials like carbon nanotubes (CNTs) or to use doping to increase the charge carrier concentration. researchgate.netmdpi.com
While specific research on the thermoelectric properties of this compound is limited, studies on composites of TPA derivatives with single-walled carbon nanotubes (SWCNTs) have shown promising results. In such composites, the TPA derivative can form a well-dispersed phase with the SWCNTs, leading to an enhanced power factor (S²σ). researchgate.net The power factor is a key metric for evaluating the performance of thermoelectric materials.
The table below presents typical thermoelectric properties for conjugated polymer composites, providing an insight into the potential of systems incorporating this compound.
Table 2: Representative Thermoelectric Properties of Conjugated Polymer Composites
| Polymer Composite System | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/cm) | Power Factor (μW/mK²) |
|---|---|---|---|
| P3HT/SWCNT | 50 - 100 | 100 - 500 | 25 - 100 |
| PANI/CNT | 10 - 30 | 500 - 1500 | 5 - 45 |
| PEDOT:PSS/Te Nanowires | 20 - 40 | 800 - 2000 | 30 - 130 |
Note: The data in this table are representative of p-type organic thermoelectric composites and are for illustrative purposes to indicate the potential performance of materials based on triphenylamine derivatives.
The performance of thermoelectric polymers is a delicate balance between the Seebeck coefficient and electrical conductivity, which are often inversely related. rsc.org Molecular design, including the choice of monomer and the method of polymerization, plays a crucial role in optimizing these properties. For polymers derived from this compound, controlling the polymer's morphology and the interface with any conductive fillers would be critical to achieving a high power factor.
Future Directions and Research Challenges
Development of Novel Synthetic Routes for Scalability and Sustainability
The widespread application of 4,4'-Dibromo-4''-phenyltriphenylamine in commercial organic electronics necessitates the development of synthetic routes that are not only efficient and high-yielding but also scalable and environmentally sustainable. Current research focuses on addressing the limitations of traditional multi-step syntheses, which often involve hazardous reagents, toxic solvents, and significant waste generation. chemistryjournals.net
Future research in this area will likely pursue several key strategies:
Green Chemistry Approaches: The principles of green chemistry are central to developing sustainable synthetic methods. This includes the use of alternative, less toxic solvents like water, ionic liquids, or supercritical fluids, and the development of catalytic reactions that minimize waste. chemistryjournals.net For instance, waste-minimized strategies for synthesizing triarylamines via Buchwald-Hartwig coupling are being explored, utilizing recyclable catalysts and greener solvent systems like cyclopentyl methyl ether (CPME) and water mixtures. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes in terms of safety, scalability, and process control. researchgate.net Adapting the synthesis of this compound and its precursors to flow conditions can lead to higher throughput, improved product consistency, and reduced waste. researchgate.net
Catalyst Development: Research into more efficient and robust catalysts, such as those based on readily available and less expensive metals or even metal-free catalysts, is a critical area. researchgate.net The goal is to achieve high yields under milder reaction conditions, thereby reducing energy consumption. researchgate.net
Table 1: Comparison of Synthetic Strategies for Triarylamines
| Strategy | Advantages | Challenges | Key Research Areas |
| Traditional Batch Synthesis | Well-established procedures. | Often uses hazardous solvents and reagents, generates significant waste, can be difficult to scale up. chemistryjournals.net | Optimization of existing protocols for higher yields and reduced environmental impact. |
| Green Chemistry Approaches | Reduced environmental footprint, use of renewable resources, safer processes. chemistryjournals.net | Finding effective and economically viable green solvents and catalysts. chemistryjournals.net | Development of water-based syntheses, use of biocatalysis, and recyclable catalysts. chemistryjournals.net |
| Flow Chemistry | Enhanced safety, scalability, process control, and efficiency. researchgate.net | Initial setup costs, potential for clogging with solid reagents or products. | Reactor design, optimization of reaction conditions for continuous processes. researchgate.net |
| Novel Catalysis | Potential for lower costs, milder reaction conditions, and improved selectivity. researchgate.net | Catalyst stability and lifetime, achieving high catalytic activity. | Exploration of earth-abundant metal catalysts and metal-free catalytic systems. researchgate.net |
Advanced Characterization Techniques for In-Situ Studies of Device Operation
To bridge the gap between material properties and device performance, it is crucial to understand the dynamic changes that occur within organic electronic devices during operation. Advanced in-situ and operando characterization techniques are indispensable tools for these investigations. researching.cnjos.ac.cn These methods allow for real-time monitoring of the morphological, electronic, and chemical changes in materials like this compound under realistic operating conditions. researching.cn
Future research will focus on the application and development of techniques such as:
In-situ Ultraviolet Photoelectron Spectroscopy (UPS): This technique is used to study the energy level alignment at interfaces within a device as it is being fabricated or operated. jos.ac.cn This is critical for understanding charge injection and transport processes.
In-situ Scanning Probe Microscopy (SPM): Techniques like atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) can provide real-time information about the nanoscale morphology and surface potential of the organic layers during device operation. researching.cnjos.ac.cn This can reveal information about charge trapping and degradation mechanisms.
In-situ X-ray Diffraction and Scattering: These techniques can be used to monitor changes in the crystal structure and molecular packing of the organic thin films under thermal or electrical stress, providing insights into the structural stability of the material. nih.gov
Time-Resolved Optical Spectroscopy: Techniques like transient absorption and photoluminescence spectroscopy can probe the dynamics of excitons and charge carriers on ultrafast timescales, providing a deeper understanding of the photophysical processes that govern device efficiency and stability.
By combining these advanced characterization techniques with device performance measurements, a more complete picture of the structure-property-performance relationships for this compound can be established. researching.cn
Multi-Scale Computational Modeling for Predictive Design of Materials and Devices
Computational modeling has become an invaluable tool in materials science, enabling the prediction of material properties and the rational design of new materials and device architectures. acs.org For a complex molecule like this compound, a multi-scale modeling approach that combines different computational techniques is necessary to capture the relevant physics and chemistry across different length and time scales. ntnu.edusimea.eu
Key areas of focus for future computational research include:
Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the fundamental electronic properties of this compound, such as its HOMO and LUMO energy levels, ionization potential, and reorganization energy for charge transport. acs.orgnih.gov This information is crucial for understanding its suitability as a hole transport material. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology of thin films of this compound, including molecular packing and the formation of grain boundaries. ntnu.edu This is important as the film morphology significantly influences charge transport.
The ultimate goal of this multi-scale modeling approach is to establish clear structure-property relationships that can guide the design of new triphenylamine (B166846) derivatives with improved performance and stability. acs.org
Integration of this compound into Hybrid Organic-Inorganic Systems
Hybrid organic-inorganic systems, particularly perovskite solar cells (PSCs), have emerged as a highly promising technology for next-generation photovoltaics. mdpi.comnih.gov In these devices, organic materials play a crucial role as charge transport layers, interfacing with the inorganic perovskite absorber layer. nih.gov this compound and its derivatives are attractive candidates for use as hole transport layers (HTLs) in PSCs due to their suitable energy levels and good hole mobility. researchgate.netmdpi.com
Future research in this area will explore:
Interfacial Engineering: The interface between the perovskite layer and the HTL is critical for efficient charge extraction and minimizing recombination losses. researchgate.net Research will focus on understanding and controlling the chemical and electronic interactions at this interface to optimize device performance.
Stability of Hybrid Devices: The long-term stability of PSCs is a major challenge, with degradation often occurring at the interfaces between the different layers. mdpi.comresearchgate.net Investigating the stability of this compound in contact with the perovskite material under operational stress (e.g., light, heat, and humidity) is crucial.
Novel Device Architectures: The versatility of organic materials allows for the exploration of novel device architectures, such as tandem solar cells that combine a perovskite top cell with a silicon bottom cell. mdpi.comresearchgate.net this compound could play a key role in the development of these advanced device structures.
Passivation of Defects: Organic molecules can be used to passivate defects at the surface and grain boundaries of the perovskite layer, which can improve both the efficiency and stability of the solar cells. mdpi.com The potential of triphenylamine derivatives for this purpose is an active area of investigation.
The integration of this compound into hybrid organic-inorganic systems represents a significant opportunity to leverage the unique properties of this compound in the rapidly advancing field of perovskite optoelectronics.
Addressing Stability and Longevity Issues in Organic Electronic Devices
The operational lifetime of organic electronic devices, particularly organic light-emitting diodes (OLEDs), remains a critical challenge for their widespread commercialization, especially for blue-emitting devices. nih.govnih.gov The degradation of the organic materials, including the hole transport layer, is a major contributor to device failure. researchgate.netnih.gov Understanding and mitigating these degradation pathways is a key focus of current and future research.
Key challenges and research directions related to the stability of this compound-based devices include:
Intrinsic Material Stability: The chemical bonds within the this compound molecule can be susceptible to breaking under electrical and photo-oxidative stress, leading to the formation of non-emissive species and charge traps. nih.gov Research is focused on designing more robust molecular structures that are less prone to degradation. rsc.org
Exciton-Induced Degradation: In OLEDs, excitons can diffuse from the emissive layer into the adjacent charge transport layers, leading to their degradation. researchgate.netaip.org This is a particularly significant issue in simplified device structures. aip.org Designing materials and device architectures that confine excitons to the emissive layer is crucial.
Interfacial Stability: The interfaces between the different organic layers and between the organic layers and the electrodes are often weak points in a device where degradation can initiate. deepdyve.combohrium.com Understanding the chemical reactions and morphological changes that occur at these interfaces is essential for improving device lifetime.
Electrochemical Stability: The stability of the material to repeated oxidation and reduction cycles is critical for its performance as a charge transport material. rsc.org Improving the positive polaron stability of the hole transport material can lead to a longer device lifetime. rsc.org
Table 2: Common Degradation Mechanisms in OLEDs and Potential Mitigation Strategies
| Degradation Mechanism | Description | Potential Mitigation Strategies |
| Intrinsic Material Degradation | Chemical bond dissociation within the organic molecules due to electrical or photo-oxidative stress. nih.gov | Design of more robust molecular architectures with higher bond dissociation energies. nih.gov |
| Exciton-Induced Degradation | Excitons diffusing from the emissive layer cause degradation of adjacent charge transport layers. researchgate.netaip.org | Use of exciton-blocking layers, design of host materials with high triplet energies. acs.org |
| Interfacial Degradation | Chemical reactions and morphological changes at the interfaces between layers, leading to delamination or increased contact resistance. deepdyve.combohrium.com | Interfacial engineering, use of buffer layers to improve adhesion and reduce chemical reactivity. |
| Electrochemical Instability | Degradation of the material upon repeated oxidation and reduction cycles during device operation. rsc.org | Synthesis of materials with improved electrochemical stability and higher oxidation potentials. rsc.org |
By systematically addressing these stability challenges through a combination of new material design, improved device engineering, and a deeper understanding of the underlying degradation mechanisms, the full potential of this compound in high-performance and long-lasting organic electronic devices can be realized.
Q & A
Q. What are the key considerations for synthesizing DBTPA with high purity for academic research?
DBTPA (CHBrN) is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination. To ensure high purity (>98% HPLC):
- Use palladium-based catalysts (e.g., Pd(OAc)) with ligands like XPhos for efficient C-N bond formation .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can DBTPA’s structural and electronic properties be characterized for material science applications?
- X-ray crystallography : Resolve crystal packing and confirm bromine substitution patterns .
- UV-Vis and fluorescence spectroscopy : Analyze π-π* transitions (absorption ~300–350 nm) and emission profiles for OLED potential .
- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., HOMO ≈ −5.2 eV vs. vacuum) to assess charge transport behavior .
- DFT calculations : Optimize molecular geometry and predict electronic structure using Gaussian or similar software .
Q. What are the primary applications of DBTPA in polymer chemistry?
DBTPA acts as a catalyst in polymerizations (e.g., polyethylene, polypropylene) by enhancing reaction kinetics via radical scavenging or chain-transfer mechanisms. Key steps:
- Optimize catalyst loading (0.5–2 mol%) to balance polymerization rate and product molecular weight distribution .
- Characterize polymer thermal stability (TGA/DSC) and mechanical properties (tensile testing) to validate DBTPA’s role in improving material performance .
Advanced Research Questions
Q. How does DBTPA’s bromine substitution influence its stability under thermal/photo-oxidative conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition onset (>250°C) and correlate with bromine’s electron-withdrawing effects .
- Photo-oxidation studies : Expose DBTPA-doped films to UV light (λ = 365 nm) and monitor degradation via FTIR (C-Br bond cleavage at ~550 cm) .
- Compare with non-brominated triphenylamine analogs to isolate bromine’s role in stability .
Q. What methodologies resolve contradictory data on DBTPA’s antioxidant activity in pharmaceutical research?
- Controlled radical scavenging assays : Use DPPH or ABTS assays to quantify IC values under varying pH and solvent conditions .
- Cell-based studies : Assess cytotoxicity (MTT assay) and ROS inhibition in cancer cell lines (e.g., HeLa) to differentiate antioxidant efficacy from nonspecific effects .
- Cross-validate with computational docking (AutoDock Vina) to predict interactions with biological targets like NADPH oxidase .
Q. How can DBTPA be integrated into OLED device architectures for improved efficiency?
- Layer-by-layer fabrication : Spin-coat DBTPA as a hole-transport layer (HTL) on ITO substrates. Optimize thickness (40–60 nm) via AFM to minimize surface roughness .
- Device testing : Measure luminance efficiency (cd/A) and external quantum efficiency (EQE) using electroluminescence spectroscopy. Compare with standard HTLs (e.g., NPB) .
- Address efficiency roll-off by doping DBTPA with iridium complexes (e.g., Ir(ppy)) for triplet-exciton harvesting .
Q. What strategies mitigate DBTPA’s environmental and handling risks in laboratory settings?
- Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory sensitization (H373) .
- Waste disposal : Neutralize brominated byproducts with NaHCO before aqueous disposal .
- Storage : Keep in amber glass under inert gas (N) at 4°C to prevent bromine loss or oxidative degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
